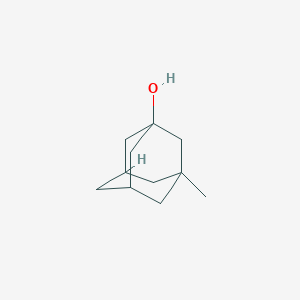

3-Methyl-1-adamantanol

説明

Fundamental Principles and Unique Structural Attributes of the Adamantane (B196018) Cage System

Adamantane (C₁₀H₁₆) is a polycyclic hydrocarbon featuring a distinctive diamondoid structure, essentially the smallest unit of a diamond crystal lattice. ub.edunih.gov This unique arrangement of ten carbon atoms in a perfectly symmetrical, strain-free, and rigid cage-like framework bestows upon it exceptional properties. ub.edujst.go.jp The adamantane molecule can be described as the fusion of three cyclohexane (B81311) rings in chair conformations. ub.edu This structure results in high thermal and chemical stability, making adamantane and its derivatives resistant to degradation.

The adamantane cage possesses two types of carbon atoms: four bridgehead (tertiary) carbons and six methylene (B1212753) (secondary) carbons. This inherent structural feature allows for selective functionalization at specific positions, leading to a vast array of derivatives with tailored properties. The rigid and bulky nature of the adamantane scaffold provides a three-dimensional character to molecules, influencing their lipophilicity, which is a critical factor in medicinal chemistry. publish.csiro.au

Historical Perspective on Adamantane Derivatives in Organic Synthesis and Materials Science

The existence of adamantane was first postulated in 1924, but it was not until 1933 that it was isolated from petroleum. ub.edursc.org The first laboratory synthesis was achieved by Prelog in 1941. ub.edunih.gov A significant breakthrough came in 1957 when Schleyer developed a practical method for adamantane synthesis through the Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene, which made adamantane and its derivatives more accessible for research. nih.gov

This accessibility launched a new era in the chemistry of polyhedral organic compounds. ub.edu Initially, research focused on the fundamental properties and reactions of the adamantane core. However, the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane) in the 1960s propelled adamantane derivatives into the realm of medicinal chemistry. nih.gov In materials science, the high thermal stability and defined structure of adamantane have made it a valuable building block for high-performance polymers and lubricants. ub.edu

Significance of Monosubstituted Adamantane Alcohols in Contemporary Chemical Research

Monosubstituted adamantane alcohols, such as 1-adamantanol (B105290) and its derivatives, are pivotal intermediates in the synthesis of a wide range of functionalized adamantanes. The hydroxyl group provides a reactive handle for further chemical transformations, allowing for the introduction of various functional groups onto the adamantane scaffold. These alcohols serve as precursors for the synthesis of esters, ethers, halides, and other derivatives, which in turn are used to create complex molecules with specific biological or material properties.

For instance, 1-adamantanol can be used in the synthesis of other adamantane derivatives through reactions like the Ritter reaction to produce amides. The presence of a hydroxyl group also influences the solubility and electronic properties of the adamantane derivative, making these alcohols valuable starting points for creating molecules with tailored characteristics for various applications.

Specific Research Focus: The Role and Potential of 3-Methyl-1-adamantanol in Advanced Chemical Synthesis and Functional Material Development

This compound is a monosubstituted adamantane alcohol that has garnered attention for its role as a versatile building block in both advanced chemical synthesis and the development of functional materials. The presence of both a hydroxyl group at a bridgehead position and a methyl group at another bridgehead position introduces specific steric and electronic properties that can be exploited in synthesis.

In advanced chemical synthesis, this compound serves as a precursor for creating more complex adamantane derivatives. For example, it is listed as a starting material for producing compounds like 3-hydroxy adamantane-1-carboxylic acid, a bifunctional molecule with potential for further modification. google.com Its derivative, N-(3-methyl-1-adamantyl)acetamide, is utilized as a building block for synthesizing complex organic molecules and polymers.

In the realm of functional materials, adamantane derivatives, including those derived from this compound, are used to create high-performance polymers. The incorporation of the rigid and bulky adamantyl group into polymer chains can significantly enhance their thermal stability, glass transition temperature, and optical properties. jst.go.jpgoogle.com For instance, methacrylates derived from adamantanol derivatives, including this compound, are used in the production of polymethacrylates with high heat resistance. google.com These properties make such polymers suitable for applications requiring durable and optically clear materials.

| Property | Value |

| Molecular Formula | C₁₁H₁₈O |

| CAS Number | 702-81-8 |

| Appearance | White crystalline solid |

| Odor | Camphor-like |

Overview of Current Research Trends and Knowledge Gaps Pertaining to this compound

Current research involving adamantane derivatives is highly focused on their application in medicinal chemistry and materials science. publish.csiro.ausemanticscholar.org In medicinal chemistry, the adamantane scaffold is recognized as a "lipophilic bullet" and is incorporated into drug candidates to enhance their pharmacological properties. nih.gov Derivatives of this compound are being explored for their potential as scaffolds in drug discovery, with the adamantane moiety providing a rigid framework for the precise positioning of functional groups to interact with biological targets. nih.govpublish.csiro.au

In materials science, the trend is towards the synthesis of novel polymers with enhanced thermal and mechanical properties. The use of adamantane-containing monomers, which can be derived from this compound, is a key strategy in this area. jst.go.jpresearchgate.net Research is ongoing to develop new polymerization methods and to explore the properties of these adamantane-based polymers for applications in optics, electronics, and high-performance coatings. google.com

Despite the growing interest, there are knowledge gaps that need to be addressed. While the synthetic utility of this compound as a building block is recognized, a more comprehensive understanding of its reactivity and the full scope of its applications in catalysis and supramolecular chemistry is still developing. nih.gov Further research is needed to fully elucidate the structure-property relationships of polymers derived from this compound to enable the rational design of materials with specific functionalities. Moreover, while its derivatives are explored in drug discovery, more detailed studies on their specific biological targets and mechanisms of action are required to realize their full therapeutic potential.

Structure

3D Structure

特性

IUPAC Name |

3-methyladamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBDPRVLKHVTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399015 | |

| Record name | 3-METHYL-1-ADAMANTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-81-8 | |

| Record name | 3-METHYL-1-ADAMANTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Mechanistic Investigations of 3 Methyl 1 Adamantanol and Its Derivatives

Carbocationic Rearrangements and Their Influence on Product Distribution and Selectivity

The chemistry of adamantanes is dominated by reactions that proceed through carbocationic intermediates. The adamantane (B196018) skeleton is exceptionally prone to forming stable tertiary carbocations at its bridgehead positions. wikipedia.orgnih.gov The industrial synthesis of adamantane itself relies on a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, which undergoes a complex series of 1,2-hydride and alkyl shifts to yield the thermodynamically stable cage structure. nih.gov This inherent stability means that once formed, the adamantane cage is less likely to rearrange into a less stable isomer.

For 3-Methyl-1-adamantanol, the loss of the hydroxyl group upon protonation generates the 3-methyl-1-adamantyl cation. This tertiary carbocation is highly stabilized, not only by the inherent stability of the bridgehead position but also by the electron-donating effect of the methyl group at the C3 position. Due to this high stability, the 3-methyl-1-adamantyl cation is unlikely to undergo significant skeletal rearrangement. nih.gov

However, the concept of rearrangement is crucial when considering the synthesis of substituted adamantanes from other polycyclic precursors. mdpi.com For instance, studies on noradamantane derivatives show a rapid rearrangement to the more stable 1-adamantyl cation, driven by the release of ring strain. mdpi.com The selectivity in these reactions is governed by the drive to form the most stable carbocation, which in the C10H15+ landscape is the 1-adamantyl cation. nih.govmdpi.com In analogous systems like germasila-adamantanes, sila-Wagner–Meerwein rearrangements occur with high selectivity to form the thermodynamically most stable isomer, where the germanium atom occupies a bridgehead position. nih.gov This principle of thermodynamic control is central to understanding the product distribution in reactions involving adamantane carbocations.

Nucleophilic Substitution Reactions at the Adamantane Core

Nucleophilic substitution reactions on this compound proceed readily via a stabilized carbocation intermediate, characteristic of an SN1 (Substitution, Nucleophilic, Unimolecular) mechanism. masterorganicchemistry.com The process is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to form the tertiary 3-methyl-1-adamantyl cation. This cation is then attacked by a nucleophile.

The stability of the bridgehead carbocation ensures that these reactions are generally efficient. wikipedia.org A prominent example is the Ritter reaction, where a nitrile acts as the nucleophile to form an N-alkyl amide after hydrolysis. nih.gov The reaction of the 3-methyl-1-adamantyl cation with acetonitrile, for instance, yields N-(3-methyl-1-adamantyl)acetamide.

Table 1: Examples of Nucleophilic Substitution Reactions on Adamantane Scaffolds

| Starting Material Precursor | Nucleophile | Reaction Type | Product |

|---|---|---|---|

| 1-Adamantanol (B105290) | HBr | SN1 | 1-Bromoadamantane (B121549) |

| 1-Adamantanol | Acetonitrile/H₂SO₄ | Ritter Reaction | N-(1-Adamantyl)acetamide |

| This compound | Acetonitrile/H₂SO₄ | Ritter Reaction | N-(3-Methyl-1-adamantyl)acetamide |

| 1-Hydroxyadamantane | Anisole/Lewis Acid | Friedel-Crafts Alkylation | 1-(p-Methoxyphenyl)adamantane wikipedia.org |

The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate. masterorganicchemistry.com Given the high stability of the 3-methyl-1-adamantyl cation, it can be trapped by a variety of nucleophiles, including halides, water, and nitriles, to afford a range of 1,3-disubstituted adamantane derivatives. wikipedia.orgnih.gov

Oxidation and Reduction Processes of this compound

Oxidation: The adamantane framework contains multiple sites susceptible to oxidation, with the tertiary C-H bonds at the bridgehead positions being the most reactive. wikipedia.orgcuni.cz For this compound, which already possesses substituents at the C1 and C3 bridgeheads, the remaining tertiary positions (C5 and C7) are primary targets for further oxidation.

Various methods have been developed for the selective hydroxylation of adamantane. "Dry ozonation," which involves adsorbing the substrate onto silica (B1680970) gel and treating it with ozone, is a general method for hydroxylating tertiary carbon atoms. orgsyn.org For example, 1-adamantanol can be oxidized to 1,3-adamantanediol (B44800) in a 43% yield using this method. orgsyn.org By analogy, the oxidation of this compound would be expected to produce a mixture of 3-methyl-1,5-adamantanediol and 3-methyl-1,7-adamantanediol. Other powerful oxidizing systems, such as nitric acid in sulfuric acid, are also commonly employed to functionalize the adamantane core. kaimosi.comresearchgate.netresearchgate.net

The secondary carbons (CH2) of the adamantane cage can also be oxidized, typically yielding a ketone. wikipedia.org For instance, the oxidation of adamantane with concentrated sulfuric acid produces adamantanone. wikipedia.org

Table 2: Selected Oxidation Reactions of Adamantane and its Derivatives

| Substrate | Oxidizing Agent/System | Major Product(s) | Reference |

|---|---|---|---|

| Adamantane | Ozone on Silica Gel | 1-Adamantanol | orgsyn.org |

| 1-Adamantanol | Ozone on Silica Gel | 1,3-Adamantanediol | orgsyn.org |

| Adamantane | H₂O₂ / Metal Catalysts | 1-Adamantanol, 1,3-Adamantanediol, Adamantanone | researchgate.net |

| Adamantane | H₂SO₄-HNO₃ | 1-Adamantanol | researchgate.net |

| This compound | H₂SO₄-HNO₃ | 3-Methyl-1,5-adamantanediol / 3-Methyl-1,7-adamantanediol (Predicted) | kaimosi.comresearchgate.net |

Reduction: The direct reduction of the hydroxyl group in this compound is not a typical transformation. Alcohols are generally resistant to reduction. However, derivatives of this compound can undergo reduction. For example, the amide N-(3-methyl-1-adamantyl)acetamide can be reduced to the corresponding amine, N-(3-methyl-1-adamantyl)ethylamine, using powerful reducing agents like lithium aluminum hydride. This conversion falls under the category of functional group interconversion on a derivative of the parent alcohol.

Functional Group Interconversions on the Adamantane Scaffold

The hydroxyl group of this compound is a versatile anchor for a wide range of functional group interconversions, typically proceeding through the SN1 mechanism. fiveable.mesolubilityofthings.comlibretexts.org

To Halides: The alcohol can be converted to 1-halo-3-methyladamantanes. This can be achieved by reaction with hydrogen halides (e.g., HBr, HCl) or with reagents such as thionyl chloride (for chlorides) and phosphorus tribromide (for bromides). vanderbilt.edu

To Esters: Standard esterification procedures, such as reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or reaction with a more reactive acyl chloride or anhydride, can convert the hydroxyl group into an ester linkage.

To Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) yields sulfonate esters. These are excellent leaving groups, far better than the original hydroxyl group, and are valuable intermediates for further nucleophilic substitution reactions. vanderbilt.edu

To Nitrates: The hydroxyl group can be converted to a nitrate (B79036) ester, which can then serve as a substrate in subsequent nucleophilic substitution reactions. lookchem.com

To Ethers: While direct condensation is difficult, ethers can be formed under acidic conditions with another alcohol, or more commonly through a Williamson-type synthesis where the corresponding alkoxide is not feasible, but reaction of the adamantyl cation with an alcohol can yield an ether.

The reactivity of the adamantane cage is concentrated at the bridgehead positions. wikipedia.orgresearchgate.net The presence of the methyl group at C3 and the hydroxyl group at C1 in this compound directs the regioselectivity of further reactions. The remaining C-H bonds at the C5 and C7 bridgeheads are the most likely sites for subsequent functionalization, such as halogenation or oxidation. wikipedia.orgnih.gov

The methyl group itself is generally non-reactive under conditions that functionalize the cage. However, its electronic influence is significant. As an electron-donating group, it can affect the rate and selectivity of reactions at other bridgehead positions. nih.gov For instance, in electrophilic substitutions, the methyl group may slightly activate the other bridgehead positions. Conversely, the electron-withdrawing nature of a protonated hydroxyl group or a derivative like a sulfonate ester would deactivate the cage toward further electrophilic attack.

Exhaustive methylation of all available bridgehead C-H bonds on an adamantane scaffold can be achieved using reagents like tetramethylsilane (B1202638) and aluminum chloride, demonstrating the accessibility of these positions for C-C bond formation. researchgate.net

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Understanding the intricate mechanisms of reactions involving this compound and its derivatives relies on a combination of kinetic and isotopic labeling studies. msuniv.ac.in

Kinetic Studies: Kinetic analysis provides crucial insights into reaction pathways. By measuring reaction rates under various conditions, the rate law can be determined, which helps to identify the species involved in the rate-determining step. For reactions of this compound that proceed via the 3-methyl-1-adamantyl cation, a first-order rate law (rate = k[substrate]) would be expected, which is characteristic of an SN1 mechanism. masterorganicchemistry.com

Studies on the oxidation of various 1-substituted adamantane derivatives in a H2SO4–HNO3 system have shown that the reaction kinetics are pseudo-first-order. researchgate.net These studies also reveal the electronic effects of substituents. It was found that an electron-donating ethyl group at a bridgehead position increases the rate of oxidation, whereas electron-withdrawing groups like methyl and ethoxycarbonylmethyl decrease the reactivity. researchgate.net This data allows for a quantitative assessment of how substituents on the adamantane cage influence its reactivity.

Table 3: Relative Reactivity of Substituted Adamantanes in Oxidation

| Substituent at Bridgehead | Effect on Reactivity | Mechanistic Implication | Reference |

|---|---|---|---|

| Ethyl | Increases reactivity | Stabilizes positive charge development in the transition state | researchgate.net |

| Methyl | Reduces reactivity | Destabilizes positive charge development (compared to H) | researchgate.net |

| Ethoxycarbonylmethyl | Reduces reactivity | Strong deactivating effect due to electron-withdrawing nature | researchgate.net |

Isotopic Studies: Isotopic labeling is an indispensable tool for tracing the paths of atoms through a reaction. science.govresearchgate.net For example, by using water labeled with the ¹⁸O isotope in the hydrolysis of an adamantyl ester, it is possible to determine whether the reaction proceeds by cleavage of the acyl-oxygen or the alkyl-oxygen bond. msuniv.ac.in

A key technique is the measurement of the kinetic isotope effect (KIE), which compares the rate of reaction of a normal substrate with one that has been isotopically substituted (e.g., with deuterium). A primary KIE greater than 1 (typically 2-7 for C-H/C-D bonds) indicates that the labeled bond is broken in the rate-determining step. For the oxidation of adamantane derivatives, a primary KIE of 2.9 ± 0.3 was measured, providing strong evidence that the cleavage of the bridgehead C-H bond is the rate-limiting step of the oxidation process. researchgate.net Such studies provide definitive insights into the transition state and the sequence of bond-breaking and bond-forming events.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 3-Methyl-1-adamantanol, providing comprehensive information about its molecular framework, the chemical environment of each atom, and its dynamic behavior in solution.

Solution-state ¹H and ¹³C NMR are the primary methods for confirming the molecular structure of this compound and assessing the purity of a sample.

In the ¹H NMR spectrum, the rigid, highly symmetric adamantane (B196018) cage results in a complex pattern of overlapping signals for the methylene (B1212753) (CH₂) and methine (CH) protons. However, the key diagnostic signals are typically the singlet corresponding to the methyl (CH₃) group and a signal for the hydroxyl (OH) proton. The integration of these signals relative to the cage protons confirms the stoichiometry of the molecule.

The ¹³C NMR spectrum is often more informative for caged compounds. Due to the molecule's symmetry, distinct signals are expected for the quaternary carbons (C-1 and C-3), the methyl carbon, and the different CH and CH₂ groups within the adamantane skeleton. The chemical shifts are highly sensitive to the substitution pattern. For instance, the carbon bearing the hydroxyl group (C-1) and the carbon with the methyl substituent (C-3) are significantly shifted downfield. Data from related adamantane compounds, such as 1-adamantanol (B105290), show the carbon bearing the hydroxyl group (COH) at approximately 68.2 ppm. orgsyn.org The presence of a methyl group at the C-3 position would influence the shifts of adjacent carbons. Purity is readily assessed by the absence of extraneous peaks that would indicate by-products or residual starting materials.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| CH ₃ | ~0.9 | ~20-30 | Singlet in ¹H NMR. |

| OH | Variable (1.0-2.0) | - | Broad singlet, position is concentration and solvent dependent. |

| Adamantane CH | ~2.1-2.2 | ~30-45 | Multiple overlapping signals. |

| Adamantane CH ₂ | ~1.5-1.9 | ~35-50 | Multiple overlapping signals. |

| C -OH (C1) | - | ~68-72 | Quaternary carbon, significantly deshielded by the oxygen atom. |

| C -CH₃ (C3) | - | ~30-35 | Quaternary carbon. |

Note: The values presented are estimates based on data from structurally similar adamantane derivatives and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and experimental conditions.

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for studying the structure and dynamics of this compound in its crystalline form. rsc.org It is particularly valuable for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystal forms. researchgate.net Different polymorphs can exhibit distinct physical properties, and SSNMR can readily distinguish between them.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), high-resolution ¹³C spectra of solid samples can be obtained. In SSNMR, the chemical shifts are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions and crystal packing. acs.org Therefore, if this compound crystallizes into different polymorphs, the non-equivalent molecules in the crystal lattices will produce distinct sets of peaks in the ¹³C SSNMR spectrum. researchgate.net For example, a molecule that is symmetric in solution may exhibit multiple resonances for chemically equivalent carbons in the solid state if they become inequivalent in the crystal unit cell. Adamantane itself is frequently used as an external standard for chemical shift referencing in ¹³C SSNMR experiments. acs.orgnih.gov

Diffusion-Ordered Spectroscopy (DOSY) is a specialized 2D NMR technique that separates the NMR signals of different species in a solution based on their translational diffusion coefficients. rsc.org The diffusion rate of a molecule is directly related to its size and shape according to the Stokes-Einstein equation. researchgate.net This makes DOSY an excellent tool for analyzing mixtures and studying non-covalent interactions, such as the formation of supramolecular assemblies. rsc.orgnih.gov

For this compound, DOSY experiments can confirm the monodispersity of the sample in a given solvent. All proton signals belonging to the molecule should align at the same diffusion coefficient value. researchgate.net Furthermore, this technique could be employed to investigate potential self-association or aggregation. If this compound were to form dimers or larger oligomers in solution, these larger species would diffuse more slowly and thus exhibit a smaller diffusion coefficient than the monomeric form, allowing for their detection and characterization. bohrium.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional molecular structure and crystal packing of a compound. Obtaining a suitable single crystal of this compound would allow for the unequivocal determination of its molecular geometry, including all bond lengths, bond angles, and torsion angles.

Table 2: Illustrative Crystallographic Data for an Adamantane Derivative

| Parameter | Example Value (for a related adamantane structure) |

| Chemical Formula | C₁₉H₂₂ClN₃OS csic.es |

| Crystal System | Orthorhombic csic.es |

| Space Group | P2₁2₁2₁ csic.es |

| a (Å) | 7.0418(2) csic.es |

| b (Å) | 10.8802(3) csic.es |

| c (Å) | 23.5506(6) csic.es |

| Volume (ų) | 1804.36(8) csic.es |

| Z (molecules/unit cell) | 4 csic.es |

Note: This table presents data for 5-(adamantan-1-yl)-3-[(4-chloroanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione to illustrate the type of information obtained from an XRD analysis. csic.es The parameters for this compound would be different.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each provides a characteristic "fingerprint" spectrum that is unique to the compound's structure, allowing for functional group identification and structural confirmation. bsu.bybris.ac.uk

For this compound, the FT-IR spectrum is expected to show a prominent, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong bands in the 2800-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and adamantane cage methylene and methine groups. A C-O stretching vibration should also be visible, typically in the 1000-1200 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, is particularly sensitive to the vibrations of the non-polar hydrocarbon skeleton. bris.ac.uk The spectrum of this compound would be dominated by signals from the adamantane cage, including C-C stretching and various bending and deformation modes (CCC, CCH) that are highly characteristic of the diamondoid structure. scispace.com The symmetric C-H and C-C vibrations often give rise to strong Raman signals. The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile that serves as a unique identifier for the molecule. bsu.by

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H stretch | 3200 - 3600 | Strong, Broad | Weak |

| C-H stretch (sp³) | 2850 - 3000 | Strong | Strong |

| CH₂/CH₃ bend | 1450 - 1470 | Medium | Medium |

| C-O stretch | 1000 - 1200 | Strong | Weak |

| Adamantane Cage Vibrations | 700 - 1300 | Medium-Weak | Strong |

Note: Wavenumber ranges are approximate and based on characteristic group frequencies and data from related adamantane compounds. orgsyn.orgscispace.commdpi.com

Investigation of Intermolecular Interactions and Phase Transitions

The solid-state behavior of adamantane and its derivatives is a subject of significant scientific interest, largely due to their rich polymorphic behavior and the tendency of the parent molecule to form an orientationally disordered phase, often referred to as a plastic crystal. upc.edu This behavior is dictated by the molecule's globular shape, which allows for reorientation within the crystal lattice below the melting point. upc.edu For substituted adamantanes like this compound, the introduction of functional groups modifies the intermolecular interactions and, consequently, the phase transition behavior.

The presence of a hydroxyl (-OH) group in this compound introduces the capacity for strong, directional hydrogen bonding. These interactions are pivotal in defining the supramolecular architecture of the crystal lattice. In analogous compounds such as 1-adamantane-methanol, hydrogen bonding leads to the formation of specific structural motifs. acs.org This compound exhibits a continuous order-disorder phase transition from a monoclinic phase at low temperatures to an orthorhombic phase at higher temperatures, a process directly linked to the arrangement and dynamics of the hydrogen bonds. acs.org The entropy change associated with the melting of these ordered phases is typically higher than the 2.5R benchmark proposed by Timmermans for the melting of plastic phases, indicating an ordered crystalline state prior to melting. upc.eduacs.org

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a particularly powerful technique for investigating these phenomena. It provides detailed information about the local chemical environment, molecular conformation, and dynamics within the crystal lattice. rsc.org Changes in chemical shifts or line widths in ssNMR spectra can signify the onset of a phase transition or a change in molecular motion. The technique is sensitive to the subtle changes in internuclear distances and orientations that characterize different polymorphs and can differentiate between static and dynamic disorder in the crystal. rsc.orgnih.gov Adamantane itself is frequently used as a reference standard in ssNMR for optimizing experimental conditions, underscoring the suitability of this technique for studying its derivatives. researchgate.netacs.org

Table 1: Phase Transition Characteristics of Related Adamantane Alcohols

| Compound | Transition Type | Transition Temperature (K) | Key Intermolecular Interaction | Reference |

|---|---|---|---|---|

| 1-Adamantane-methanol | Order-Disorder (Phase II to I) | ~272 K | Hydrogen Bonding | acs.org |

| 1,3-Adamantanediol (B44800) | Solid-Solid (Phase II to I) | Varies | Hydrogen Bonding | upc.edu |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis in Mechanistic Studies

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of this compound, providing definitive confirmation of its molecular weight and offering detailed insights into its structure through fragmentation analysis. The molecular formula of this compound is C₁₁H₁₈O, corresponding to a molecular weight of 166.26 g/mol . sigmaaldrich.com In a mass spectrum, this would be observed as the molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 166.

Electron Ionization (EI) is a common technique used for the analysis of adamantane derivatives. cdnsciencepub.comresearchgate.net This high-energy ionization method induces extensive fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation pathways of adamantane derivatives are complex and have been the subject of detailed mechanistic studies. sysydz.netnih.gov

For adamantane alcohols, fragmentation is heavily influenced by the position of the hydroxyl group. cdnsciencepub.com Studies on the isomeric 1- and 2-adamantanols show significantly different fragmentation pathways. 1-Adamantanol, the structural parent of this compound, is thought to favor a radical site initiation process starting from the saturated oxygen atom. cdnsciencepub.com In contrast, 2-adamantanol (B149831) primarily loses a water molecule following a hydrogen atom transfer. cdnsciencepub.com

The fragmentation of the adamantane cage itself is a key feature. Upon ionization, the rigid cage can undergo rearrangement and cleavage, often leading to the formation of stable, alkyl-substituted aromatic cations. cdnsciencepub.com For this compound, key fragmentation steps would likely include:

Loss of a water molecule (H₂O) from the molecular ion, leading to a fragment at m/z 148.

Loss of a methyl radical (•CH₃), resulting in a fragment at m/z 151.

Cleavage of the C-O bond to lose a hydroxyl radical (•OH), giving a methyladamantyl cation at m/z 149.

Loss of the entire substituent group and subsequent fragmentation of the adamantyl cation (m/z 135).

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing such compounds, allowing for the separation of the analyte from a mixture before it enters the mass spectrometer. sciencepub.nettandfonline.com The retention index and the resulting mass spectrum provide a high degree of confidence in the identification of the compound. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Property | Value | Description | Reference |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₈O | - | sigmaaldrich.com |

| Molecular Weight | 166.26 g/mol | Calculated molecular mass. | sigmaaldrich.com |

| Molecular Ion Peak [M]⁺ | m/z 166 | Represents the intact ionized molecule. | sigmaaldrich.com |

| Key Fragment Ion [M-H₂O]⁺ | m/z 148 | Likely fragment corresponding to the loss of water. | cdnsciencepub.com |

| Key Fragment Ion [M-CH₃]⁺ | m/z 151 | Likely fragment corresponding to the loss of the methyl group. | cdnsciencepub.com |

| Key Fragment Ion | m/z 135 | Corresponds to the adamantyl cation after loss of substituents. | nih.govcdnsciencepub.com |

Table 3: Compound Names Mentioned in This Article

| Compound Name |

|---|

| This compound |

| Adamantane |

| 1-Adamantanol |

| 2-Adamantanol |

| 3,5,7-Trimethyl-1-adamantanol |

| 1,3-Adamantanediol |

| 1-Adamantane-methanol |

Computational Chemistry and Theoretical Studies of 3 Methyl 1 Adamantanol

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for adamantane (B196018) derivatives, offering a balance between accuracy and computational cost. rsc.orgdergipark.org.tr It is widely used to predict the molecular geometry, electronic properties, and spectroscopic signatures of these rigid cage-like structures. sciencepublishinggroup.combsu.by

Molecular Geometry: DFT calculations are employed to determine the equilibrium geometric structure of adamantane derivatives. acs.org Functionals such as B3LYP and WB97XD, combined with basis sets like 6-31G(d,p) or the more extensive cc-pVTZ, are commonly used for geometry optimization. dergipark.org.trsciencepublishinggroup.combsu.by For the adamantane molecule itself, its high Td symmetry is known to distort upon ionisation to a C3v symmetry, a phenomenon captured by DFT calculations. rsc.org In 3-methyl-1-adamantanol, the substitution of the methyl and hydroxyl groups at the bridgehead positions breaks this symmetry. DFT optimization provides precise predictions of bond lengths, bond angles, and dihedral angles. acs.org For instance, calculations on related adamantane derivatives have shown excellent agreement with experimental data from X-ray diffraction (XRD), with average errors for bond lengths and angles being less than 1%. bsu.bynih.gov

Electronic Structure: The electronic properties of this compound are readily analyzed using DFT. Key aspects include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govtandfonline.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. dergipark.org.tr A large HOMO-LUMO gap implies high stability. nih.gov Furthermore, DFT is used to generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com For adamantane derivatives, the hydroxyl group typically acts as an electrophilic site. dergipark.org.tr

Spectroscopic Properties: DFT calculations are instrumental in predicting and interpreting vibrational spectra (Infrared and Raman). bsu.by After geometry optimization, frequency calculations are performed at the same level of theory. acs.org The predicted vibrational frequencies and intensities for an adamantane derivative generally show good agreement with experimental spectra, allowing for precise assignment of vibrational modes, such as the characteristic adamantane cage breathing mode. researchgate.net Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions within the molecule. bsu.bytandfonline.com

| Parameter | Common Methods/Basis Sets | Calculated Properties | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-311++G(2d,p), wB97XD/6-31G(d,p) | Bond lengths, bond angles, dihedral angles | rsc.orgdergipark.org.tr |

| Vibrational Frequencies | B3LYP/cc-pVTZ | IR spectra, Raman spectra | bsu.by |

| Electronic Properties | B3LYP, WB97XD | HOMO-LUMO gap, Electrostatic Potential (ESP) | dergipark.org.trtandfonline.com |

| Electronic Spectra | TD-DFT (CAM-B3LYP/cc-pVTZ) | UV-Vis absorption wavelengths (λmax) | bsu.by |

Mechanistic Pathway Elucidation Through Transition State Modeling

Theoretical calculations are crucial for mapping out reaction mechanisms, identifying intermediate structures, and characterizing the transition states that connect them. For reactions involving adamantane derivatives, such as dissociation, isomerization, or synthesis, DFT is used to model the potential energy surface. rsc.org

Transition states represent the highest energy point along a reaction coordinate and are characterized by having exactly one imaginary frequency in vibrational analysis. rsc.org Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) are employed to locate these saddle points on the potential energy surface. rsc.org For example, studies on the dissociative photoionization of adamantane have shown that multiple fragmentation channels, such as the loss of C2H4, C3Hx, and C4Hy, can share a common rate-limiting transition state involving the opening of the adamantane cage. rsc.org

In the context of synthesizing substituted adamantanes, computational modeling can rationalize the observed product distribution and stereoselectivity. mdpi.com For instance, in the ionic alkylation of adamantane, quantum chemical calculations of the reaction stages, including the formation of intermediate complexes and the final transition state, help to clarify the process. researchgate.net By calculating the energy barriers (activation energies) associated with each transition state, chemists can predict the most likely reaction pathway and understand the kinetics of the transformation. rsc.orgacs.org These computational insights are invaluable for optimizing reaction conditions to favor the formation of desired products like this compound.

Quantum Chemical Analysis of Stability and Reactivity

Quantum chemical methods provide a quantitative framework for understanding the stability and reactivity of this compound. These analyses go beyond simple orbital energies to provide a more nuanced picture of the molecule's electronic structure. nih.gov

Reactivity: The reactivity of this compound can be predicted using several quantum chemical descriptors derived from DFT calculations. tandfonline.com

Frontier Orbitals: The energies and spatial distributions of the HOMO and LUMO indicate the molecule's ability to donate or accept electrons, respectively. tandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map identifies the sites most susceptible to electrophilic and nucleophilic attack. nih.gov For adamantane derivatives, MEP analysis helps pinpoint reactive sites, which are crucial for understanding interactions with biological targets or other reagents. tandfonline.com

| Descriptor | Definition/Significance | Method of Calculation | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical stability and reactivity. Larger gap implies higher stability. | ELUMO - EHOMO | dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Calculated from DFT electron density. | nih.gov |

| NBO Analysis | Analyzes hyperconjugative interactions and charge delocalization, contributing to stability. | Post-DFT analysis of the wave function. | researchgate.net |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | (ELUMO - EHOMO) / 2 | tandfonline.com |

Investigation of Intramolecular and Intermolecular Interactions, Including London Dispersion Effects

The bulky and non-polar adamantane cage of this compound means that weak non-covalent interactions, particularly London dispersion forces, play a decisive role in its behavior. nih.govresearchgate.net

Intramolecular Interactions: Within a single molecule, concerted London dispersion interactions can significantly influence its preferred conformation. acs.org Although the adamantane cage is rigid, interactions between the substituent groups and the cage can stabilize certain rotational conformers. DFT calculations can be used to identify and quantify these weak interactions, such as C-H···π or C-H···N hydrogen bonds, which can lock the molecule into a specific spatial configuration. nih.gov The energy of these interactions, though small individually (typically 1-2 kcal/mol), can be cumulative and significant. nih.gov

Intermolecular Interactions and London Dispersion: London dispersion forces are the primary attractive force between non-polar molecules and are critical for understanding the condensed-phase properties of adamantane derivatives. github.ioacs.org They arise from temporary fluctuations in electron density, creating transient dipoles. github.io The large number of C-H bonds in the adamantane framework makes it highly polarizable, leading to significant dispersion interactions.

A notable study demonstrated that London dispersion forces can inhibit the complete alkali metal reduction of 1-adamantanol (B105290). nih.gov The formation of metal-alkoxide-alcohol complexes was found to be stabilized by numerous C-H···H-C interactions between the adamantyl groups, which favor a clustered arrangement that would otherwise be sterically unfavorable. nih.gov Computational analyses using DFT with dispersion corrections (like Grimme's D3 method) are essential to accurately model these systems, as standard functionals often fail to capture these weak, long-range forces. dergipark.org.trnih.govacs.org Hirshfeld surface analysis is another computational tool used to visualize and quantify various intermolecular contacts in the crystal structures of adamantane derivatives. uzh.ch

Molecular Dynamics Simulations for Conformational Analysis and Condensed-Phase Behavior

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

Condensed-Phase Behavior: MD simulations are particularly powerful for modeling the behavior of molecules in liquid or solid phases. ksu.edu.sa By simulating a system containing many this compound molecules, one can study aggregation, self-assembly, and the structure of the condensed phase. arxiv.org For example, MD studies on functionalized adamantanes have shown how different substituent groups influence their self-assembly into aggregates, with hydrogen-bonding groups fostering more ordered structures. arxiv.org

Simulations can also predict important properties like solvation free energy, which indicates solubility in different solvents. tandfonline.com By placing the molecule in a simulation box filled with solvent molecules (e.g., water), MD can model the solvation process and calculate thermodynamic properties. ksu.edu.sa Such simulations on related adamantane derivatives have been used to predict solvent accessible surface area (SASA) and to understand how the molecule interacts with a solvent environment, which is crucial for applications in drug delivery and materials science. researchgate.net

Applications of 3 Methyl 1 Adamantanol and Its Derivatives in Advanced Materials Science and Chemical Synthesis

As Scaffolds and Building Blocks for Complex Organic Molecules

The adamantane (B196018) cage, with its well-defined tetrahedral geometry, serves as an excellent scaffold for the construction of complex organic molecules. thieme-connect.com Its rigid structure provides a predictable framework, which is highly advantageous in the design and synthesis of molecules with specific three-dimensional arrangements. thieme-connect.comresearchgate.net Adamantane derivatives, including 3-Methyl-1-adamantanol, are utilized as foundational building blocks in the synthesis of a wide array of organic compounds. thieme-connect.com

The functionalization of the adamantane core at its bridgehead positions allows for the attachment of various chemical groups, leading to the creation of multifunctional molecules. researchgate.net For instance, orthogonally functionalized tetrasubstituted adamantane derivatives can be conjugated with other molecules through standard chemical reactions like amide formation or click chemistry. thieme-connect.com This versatility makes them valuable scaffolds in medicinal chemistry and material science for developing complex molecular architectures. thieme-connect.comresearchgate.net

Development of Novel Ligands and Functional Components for Coordination Chemistry

Adamantane derivatives are increasingly being employed in the development of novel ligands for coordination chemistry. The rigid and bulky nature of the adamantane scaffold can influence the coordination geometry and reactivity of metal complexes. For example, 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) and its N-methylated derivative (mPTA) have been used to synthesize water-soluble copper(I) complexes. nih.gov

Researchers have synthesized bifunctional adamantane-based ligands containing both a carboxylate group and an azole group. mdpi.com These angle-shaped ligands, prepared from 1-adamantanecarboxylic acid and various azoles, have been used to construct 1D and 2D coordination polymers with copper(II) and nickel(II). mdpi.com The resulting metal-organic frameworks (MOFs) exhibit interesting structural properties and potential catalytic activity. mdpi.com The ability to introduce functional groups at specific positions on the adamantane core allows for the fine-tuning of the electronic and steric properties of the resulting ligands, opening up possibilities for the design of new catalysts and functional materials. mdpi.comontosight.ai

Integration into Polymer Science and Advanced Materials

The incorporation of adamantane units into polymers can significantly enhance their properties, leading to the development of advanced materials with superior performance characteristics. wikipedia.org

Photoresist Materials Development

Adamantane derivatives are crucial components in the formulation of photoresists for microlithography, particularly for deep-ultraviolet (DUV) and argon fluoride (B91410) (ArF) lithography. nih.govresearchgate.net The bulky and aliphatic nature of the adamantyl group improves the etch resistance and thermal stability of (meth)acrylate-based photoresist polymers. nih.gov The incorporation of adamantyl methacrylate (B99206) into photoresist polymers helps to control their dissolution behavior in developers, addressing issues like swelling. nih.gov

For instance, 3-hydroxy-1-adamantyl methacrylate and 2-methyl-2-adamantyl methacrylate are used in the synthesis of copolymers for ArF photoresist materials. researchgate.net These adamantane-containing polymers exhibit low absorbance at 193 nm, a critical wavelength for ArF lithography. researchgate.net Furthermore, adamantane derivatives containing acetal (B89532) and ester moieties have been developed as low molecular weight glass photoresists, demonstrating high glass transition temperatures and enabling the imaging of fine patterns. google.com

Synthesis of Low Dielectric Constant Materials

The demand for low dielectric constant (low-k) materials is driven by the need to reduce signal delay and crosstalk in modern microelectronics. rsc.org Adamantane's bulky, three-dimensional structure creates significant free volume when incorporated into a polymer matrix, which helps to lower the material's dielectric constant. rsc.orgntu.edu.tw

Polymers containing adamantane units have been synthesized and shown to exhibit low dielectric constants and low dielectric loss, making them suitable for high-frequency applications. rsc.org For example, polymers synthesized from monomers containing adamantane and benzocyclobutene units have demonstrated high thermal stability and low dielectric properties. rsc.org The introduction of fluorine atoms alongside the adamantane group can further reduce the dielectric constant due to the low polarizability of the C-F bond. rsc.org

Preparation of Adamantane-Containing Gemini (B1671429) Surfactants and Polymeric Materials

Gemini surfactants, which consist of two amphiphilic moieties connected by a spacer, exhibit superior surface activity compared to conventional single-chain surfactants. sci-hub.seresearchgate.net Adamantane has been used as a rigid core for the synthesis of multiarmed and multicationic gemini surfactants. nih.govacs.org These surfactants, with their hydrocarbon chains projecting outwards from the adamantane core, show a high propensity for self-assembly into micelles in aqueous solutions. nih.govacs.org The rigid and symmetrical structure of adamantane contributes to the unique aggregation behavior of these surfactants. patsnap.com

In addition to surfactants, adamantane derivatives are used to create novel polymeric materials. rsc.org The incorporation of the bulky adamantyl group into polymer chains can lead to materials with high glass transition temperatures (Tg) and enhanced thermal stability. researchgate.netrsc.org For example, polystyrene derivatives containing adamantyl groups have been synthesized via anionic polymerization, resulting in polymers with high thermal stability and Tg values. rsc.org

Role in Heterogeneous and Homogeneous Catalyst Development and Optimization

The unique, rigid, and highly stable tricyclic cage structure of adamantane and its derivatives, including this compound, makes them valuable scaffolds in the development of both homogeneous and heterogeneous catalysts. Their robust nature allows them to impart stability and specific steric properties to catalytic systems.

In homogeneous catalysis, adamantane derivatives can act as crucial components of the catalyst system. Adamantane itself has been identified as an effective hydride transfer co-catalyst that facilitates the activation of alkanes. nih.gov This capability is leveraged in reactions like the conversion of methanol/dimethyl ether (DME) with lighter alkanes to produce more valuable, highly branched alkanes such as triptane. nih.gov In these systems, which can be catalyzed by soluble metal halides, the adamantane framework helps to mediate the transfer of hydride ions, a key step in the carbocation-based reaction mechanism. nih.gov The functionalization of the adamantane core, as seen in this compound, allows for its incorporation into more complex ligand structures for organometallic catalysts, enhancing tuneability and selectivity. researchgate.net For instance, derivatives of 1,3-adamantanediol (B44800) have been used to prepare organo-catalysts through processes like ring-opening and nitrogen oxidation, yielding structures such as 3-methyl-4-oxa-5-azahomoadamantane, which efficiently catalyzes the oxidation of primary amines. acs.org

In the realm of heterogeneous catalysis, adamantane derivatives serve as robust building blocks for creating stable and efficient solid-phase catalysts. The adamantane moiety's lipophilicity and structural rigidity are advantageous for creating well-defined active sites on a solid support. An adamantane derivative featuring a terminal carboxylic group has been used to interact with both a cyclodextrin (B1172386) cavity and a metal cation (ruthenium). univ-artois.fr After carbonization, the resulting ruthenium-on-carbon (Ru@C) catalyst demonstrated high activity and stability in the hydrogenation of unsaturated fatty acid methyl esters. univ-artois.fr Similarly, hybrid materials synthesized from adamantane derivatives can exhibit properties of both homogeneous and heterogeneous catalysts. researchgate.net For example, a molybdenum-based hybrid derived from an adamantane amino acid showed high thermal stability and was employed in a wide range of liquid-phase catalytic oxidation reactions, demonstrating behavior likened to a reversible mutation between homogeneous and heterogeneous catalysis. researchgate.net

The development of these catalysts relies on the ability to functionalize the adamantane cage, with hydroxyl groups (-OH) being particularly useful for further chemical modification.

| Catalyst Type | Adamantane Derivative Role | Example Application | Research Finding |

| Homogeneous | Hydride Transfer Co-catalyst | Conversion of Methanol/Alkanes to Triptane | Adamantane addition promotes alkane activation in carbocation-based mechanisms. nih.gov |

| Homogeneous | Organo-catalyst Precursor | Oxidation of Primary Amines | 1,3-adamantanediol derivative used to synthesize 3-methyl-4-oxa-5-azahomoadamantane catalyst. acs.org |

| Heterogeneous | Catalyst Support/Scaffold | Hydrogenation of Fatty Acid Methyl Esters | An adamantane carboxylic acid derivative was used to create a stable Ru@C catalyst. univ-artois.fr |

| Hybrid | Reversible Catalyst Component | Liquid Phase Oxidation Reactions | A molybdenum-adamantane hybrid exhibits both high stability and broad catalytic scope. researchgate.net |

Precursors for Synthesizing Structurally Unique Cage Compounds and Diamondoids

Lower diamondoids, such as adamantane and its substituted variants like this compound, are fundamental building blocks for the bottom-up synthesis of higher diamondoids and other structurally complex cage compounds. arxiv.org Higher diamondoids are cage-like hydrocarbons whose carbon framework is a substructure of the diamond lattice. nih.gov The synthesis of these larger molecules is a significant challenge, and strategies often rely on the functionalization of smaller, readily available diamondoid precursors. arxiv.orgjustia.com

The hydroxyl group of this compound serves as a versatile chemical handle for constructing more elaborate structures. Alcohols and bromides of lower diamondoids are common starting materials for producing functionalized derivatives, such as diamondoid carboxylic acids, through reactions like the Koch-Haaf reaction. researchgate.net These functionalized molecules can then be used in subsequent steps to build larger cage systems. For instance, the synthesis of higher diamondoids can proceed through carbocation-mediated rearrangement and equilibration reactions, where functionalized precursors guide the assembly process. justia.com Graphical analysis of the reaction mechanisms leading to diamantane and methyladamantane highlights the complexity of these thermodynamically controlled transformations. justia.com

Beyond higher diamondoids, adamantane derivatives are precursors to other unique molecular architectures. The rigid adamantane cage can be incorporated into larger supramolecular structures or used to synthesize other types of cage compounds. For example, reactive s-triazines bearing an adamantane cage system have been synthesized from precursors like 1-adamantanamine. researchgate.net These compounds serve as analogues to medicinally important molecules and demonstrate how the adamantane unit can be integrated into diverse chemical frameworks. researchgate.net The inherent stability and defined three-dimensional geometry of the 3-methyl-adamantane unit make it an attractive component for creating novel materials with specific structural and functional properties. google.com

| Precursor Compound | Target Cage Compound/Diamondoid | Synthetic Strategy | Significance |

| Diamondoid Alcohols/Bromides | Higher Diamondoid Carboxylic Acids | Koch-Haaf Reaction | Provides functionalized building blocks for further extension. researchgate.net |

| C10 Tricyclic Hydrocarbons | Adamantane, Methyladamantane, Diamantane | Lewis Acid-Catalyzed Rearrangement | Thermodynamically controlled process yielding stable diamondoid structures. arxiv.orgjustia.com |

| 1-Adamantanamine | Adamantyl-s-triazines | Nucleophilic Substitution | Incorporates the rigid cage structure into heterocyclic systems. researchgate.net |

| Adamantane Derivatives | Molecular Capsules | Host-Guest Complexation | Creates cage compounds capable of encapsulating adamantane derivatives for potential drug delivery applications. google.com |

Future Research Directions and Unexplored Avenues for 3 Methyl 1 Adamantanol Research

Development of Sustainable and Environmentally Benign Synthetic Protocols

The conventional synthesis of adamantane (B196018) derivatives often involves harsh reagents and conditions, such as the use of strong acids (sulfuric acid, nitric acid) and halogenating agents, which pose significant environmental and safety concerns. google.comresearchgate.net Future research must prioritize the development of green and sustainable synthetic routes to 3-Methyl-1-adamantanol and its derivatives.

A primary focus should be the replacement of hazardous oxidizers with cleaner alternatives. Methodologies utilizing molecular oxygen, catalyzed by systems like vanadium-substituted polyoxometalates, have shown promise for the oxidation of adamantane to 1-adamantanol (B105290) and could be adapted for substituted adamantanes. researchgate.net Furthermore, biocatalytic C-H hydroxylation presents a highly selective and environmentally friendly approach. nih.gov Enzymes such as cytochrome P450 variants or whole-cell microorganisms could be engineered to selectively hydroxylate 3-methyladamantane at the C1 position, offering a mild and efficient synthetic pathway. nih.gov Another avenue involves mechanochemical approaches, which can reduce solvent usage and simplify work-ups, as demonstrated in the modification of polymers with adamantane moieties. nih.gov

Table 1: Comparison of Synthetic Protocols for Adamantane Hydroxylation

| Method | Typical Reagents | Advantages | Challenges for Future Research |

|---|---|---|---|

| Traditional Oxidation | H₂SO₄/HNO₃, Br₂ with Lewis acids | Established methods | Harsh conditions, hazardous waste, low selectivity |

| Catalytic Oxidation | Molecular oxygen, polyoxometalate catalysts | Uses a green oxidant (O₂) | Requires catalyst development for substituted adamantanes, control of over-oxidation |

| Biocatalysis | Engineered enzymes (e.g., P450), whole cells | High regio- and stereoselectivity, mild conditions, environmentally benign | Enzyme screening and engineering for specific substrates like 3-methyladamantane |

| Photoredox Catalysis | Photocatalysts, H-atom transfer (HAT) agents | Mild conditions, high functional group tolerance | Achieving selectivity for hydroxylation over other C-H functionalizations |

Exploration of Novel Catalytic Reactions Utilizing this compound as a Substrate or Ligand

The rigid and bulky nature of the adamantane cage is a valuable feature in catalysis, both when the molecule acts as a substrate and as a ligand scaffold.

As a Substrate: this compound is an ideal starting material for investigating selective C-H functionalization reactions. chemrxiv.orgacs.orgresearchgate.net With two bridgehead positions already occupied, catalytic methods, such as those employing photoredox and hydrogen-atom transfer (HAT) catalysis, can be explored to selectively functionalize the remaining tertiary (C5, C7) or even the stronger secondary C-H bonds. nih.govrsc.orgrsc.orgresearchgate.net Such selective transformations would provide access to tri- and tetra-substituted adamantanes with precisely controlled substitution patterns, which are difficult to achieve through classical methods. nih.gov Further catalytic oxidation of this compound could also lead to polyhydroxylated derivatives, which are of interest as precursors for advanced materials. mdpi.com

As a Ligand Precursor: Adamantyl-containing phosphines have demonstrated exceptional performance as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. The bulky adamantyl groups enhance catalyst stability and activity. This compound can serve as a precursor for a new class of chiral or achiral phosphine (B1218219) ligands. The presence of the methyl group, in addition to the inherent bulk of the adamantane cage, would subtly modify the ligand's steric and electronic properties (e.g., the Tolman cone angle and electronic parameter), potentially leading to unique reactivity and selectivity in catalytic transformations.

Table 2: Potential Catalytic Applications of this compound

| Role | Potential Reaction | Anticipated Benefit/Outcome |

|---|---|---|

| Substrate | Selective C-H alkylation/arylation at C5/C7 | Access to complex, multi-functionalized adamantane scaffolds |

| Substrate | Catalytic oxidation to diols/triols | Synthesis of polyol building blocks for polymers and materials |

| Ligand Precursor | Conversion to a 3-methyl-1-adamantyl phosphine | Creation of novel, bulky, and electron-rich phosphine ligands for cross-coupling |

| Ligand Precursor | Derivatization into chiral ligands | Development of new catalysts for asymmetric synthesis |

Advanced Functionalization Strategies for Multi-functionalized Adamantane Architectures

Building upon the 1,3-disubstituted framework of this compound, future research should focus on developing sophisticated strategies to install additional functional groups with high regioselectivity. The ultimate goal is to utilize this compound as a three-dimensional scaffold for creating complex molecular architectures.

Direct C-H functionalization via radical intermediates is a powerful tool for derivatizing the adamantane core. nih.govrsc.org Research could explore catalyst-controlled reactions that differentiate between the two remaining equivalent bridgehead positions (C5 and C7) and the multiple secondary positions. By converting the hydroxyl group of this compound into a directing group, it may be possible to guide transition metal catalysts to specific C-H bonds, enabling functionalization at positions that are typically difficult to access. nih.gov Success in this area would provide a toolbox for constructing tetra-substituted adamantanes with diverse functionalities (e.g., amino, carboxyl, halo) at defined positions, opening doors for their use in medicinal chemistry and materials science. nih.gov

Integration of this compound Derivatives into Emerging Nanotechnologies

Adamantane and its derivatives are recognized as valuable building blocks in nanotechnology due to their rigidity, thermal stability, and ability to participate in host-guest interactions and self-assembly processes. wikipedia.orgpensoft.netnih.gov Derivatives of this compound are well-suited for these applications.

The hydroxyl group can act as an anchor to graft the molecule onto surfaces, forming self-assembled monolayers (SAMs). nih.govacs.org The rigid adamantane cage, modified with a methyl group, would precisely control the spacing and surface properties of the monolayer. Such SAMs could be used to modify electrode surfaces or to create templates for the epitaxial growth of other materials. nih.govacs.org

Furthermore, this compound can be incorporated as a monomer or a pendant group into polymers, such as poly(2-oxazoline)s or polythiophenes. nih.gov This would impart the polymer with unique properties, including tunable thermal responsiveness (LCST behavior) through host-guest chemistry with cyclodextrins, or enhanced rigidity and stability for applications in organic electronics. nih.gov Its derivatives can also serve as the core for dendrimers, creating well-defined, three-dimensional nanostructures for applications in drug delivery. pensoft.netnih.govresearchgate.net

Table 3: Potential Nanotechnology Applications for this compound Derivatives

| Nanotechnology Area | Specific Application | Role of this compound Moiety |

|---|---|---|

| Surface Science | Self-Assembled Monolayers (SAMs) | Provides a rigid, well-defined structure; -OH group for surface attachment; -CH₃ for tuning surface properties. nih.govacs.org |

| Smart Polymers | Thermoresponsive polymers | Acts as a pendant group for host-guest interactions with cyclodextrins, enabling tunable LCST behavior. nih.gov |

| Drug Delivery | Dendrimer core or liposome (B1194612) anchor | Serves as a rigid scaffold for dendrimer synthesis or a lipophilic anchor for targeted delivery systems. pensoft.netnih.govresearchgate.net |

| Molecular Electronics | Building blocks for molecular crystals | Functions as a rigid, insulating component in self-assembled nanostructures. wikipedia.org |

Synergistic Experimental and Computational Approaches for Predictive Design and Discovery

To accelerate the discovery and optimization of this compound-based systems, a close integration of experimental synthesis and computational modeling is essential. Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide invaluable predictive insights. nih.govarxiv.org

DFT calculations can be used to predict the structural, electronic (e.g., HOMO-LUMO gaps), and spectroscopic properties of novel, yet-to-be-synthesized derivatives of this compound. nih.govtandfonline.comrsc.orgresearchgate.netresearchgate.netmdpi.com This allows for the in-silico screening of candidates for specific applications. For example, the steric and electronic parameters of potential new phosphine ligands can be calculated to predict their catalytic performance. Computational models can also predict the site selectivity of C-H functionalization reactions, guiding the choice of reagents and conditions for experimental work. rsc.org

MD simulations can model the dynamic behavior of these molecules, such as the self-assembly of derivatives into monolayers or their interaction with polymer chains or biological targets. nih.govarxiv.orgnih.govyoutube.com This synergy allows for a rational design cycle: computational studies predict promising structures and properties, which are then synthesized and tested experimentally. The experimental results, in turn, provide feedback to refine and improve the computational models.

Table 4: Synergistic Computational and Experimental Approaches

| Computational Method | Predicted Properties/Phenomena | Experimental Correlation |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), reaction energies, spectroscopic signatures (IR, NMR) | X-ray crystallography, cyclic voltammetry, reaction yield/selectivity, experimental spectroscopy |

| Molecular Dynamics (MD) | Self-assembly behavior, conformational dynamics, binding affinities, polymer morphology | AFM/STM imaging of surfaces, binding assays, characterization of polymer properties (e.g., DSC, TGA) |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive models for biological activity or material properties | In vitro/in vivo testing, material performance evaluation |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Methyl-1-adamantanol from adamantane precursors?

- Methodological Answer : A common synthesis route involves acid-catalyzed condensation. For example, 1-adamantanol and methylating agents can react under sulfuric acid catalysis in dichloromethane at ambient temperature for 8 hours. Post-reaction neutralization (e.g., sodium bicarbonate) and recrystallization in isooctane yield purified product (86% yield, m.p. 140–141°C) . Alternative methods may use halogenated intermediates, requiring strict control of stoichiometry and reaction time to avoid over-substitution.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Compare O–H stretching vibrations (3,200–3,600 cm⁻¹) and adamantane skeletal vibrations (1,000–1,300 cm⁻¹) to reference spectra .

- X-Ray Diffraction (XRD) : Single-crystal analysis confirms bond lengths (e.g., C–C bonds averaging 1.54 Å in adamantane frameworks) and spatial arrangement of the methyl group .

- Powder XRD : Validates phase purity by matching experimental patterns to databases (e.g., JCPDS) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Inhalation : Use fume hoods; relocate to fresh air if exposed .

- Skin/Eye Contact : Rinse immediately with water for ≥15 minutes; consult medical personnel .

- Storage : Store in glass containers at room temperature, away from oxidizers (WGK hazard class 3) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across different studies?

- Methodological Answer :

- Purity Assessment : Verify via HPLC or GC (>98% purity thresholds) and ash content analysis (<0.1% sulfated ash) .

- Method Validation : Replicate synthesis and characterization under standardized conditions (e.g., Nakamoto’s IR protocols ).

- Data Cross-Referencing : Compare with structurally similar compounds (e.g., 1-adamantanol, m.p. 274–280°C ) to identify systematic errors.

Q. What strategies are recommended for evaluating the biological activity of this compound derivatives in neurological models?

- Methodological Answer :

- Structural Analog Design : Introduce functional groups (e.g., amine or azide moieties) to enhance blood-brain barrier permeability, as seen in Memantine derivatives .

- In Vitro Testing : Use NMDA receptor binding assays to assess antagonism .

- In Vivo Models : Employ rodent neuroprotection studies with controlled dosing (e.g., 5–20 mg/kg) and behavioral endpoints .

Q. How can researchers design robust experiments to investigate the reactivity of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (H₂SO₄), Lewis acids (ZnCl₂), and transition-metal complexes (Ni/DPPE) for regioselective functionalization .

- Kinetic Studies : Monitor reaction progress via NMR or GC-MS at timed intervals to optimize temperature and solvent polarity .

- Control Experiments : Compare with unsubstituted adamantanol to isolate methyl group effects .

Q. What computational or experimental approaches are used to study the conformational stability of this compound compared to its structural analogs?

- Methodological Answer :

- DFT Calculations : Model steric strain and torsional angles to predict stability trends (e.g., methyl vs. ethyl substituents) .

- Crystallographic Analysis : Resolve bond distortions (e.g., C–C–C angles ~109.5°) and packing interactions in polymorphs .

- Thermogravimetric Analysis (TGA) : Measure decomposition thresholds under nitrogen to assess thermal stability .

Data Contradiction Analysis

Q. How can conflicting reports about the solubility of this compound in polar solvents be resolved?

- Methodological Answer :

- Solubility Testing : Conduct systematic titrations in water, ethanol, and DMSO at 25°C, noting deviations due to hygroscopicity .

- Particle Size Effects : Grind crystals to uniform particle sizes (e.g., <50 µm) to minimize variability .

- Literature Reconciliation : Cross-check with adamantane derivatives (e.g., 2-adamantanol, which shares similar solubility limitations ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。